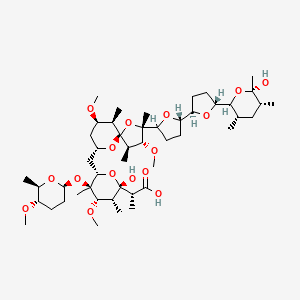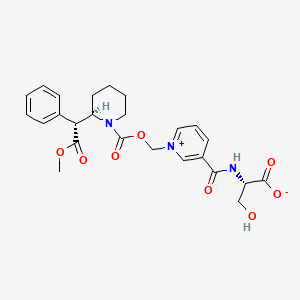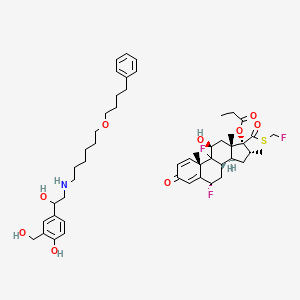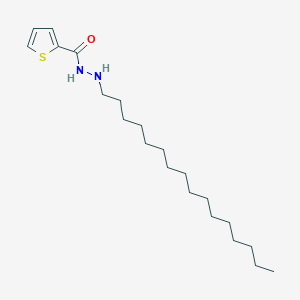
N'-Hexadecylthiophene-2-carbohydrazide
Overview
Description
“N’-Hexadecylthiophene-2-carbohydrazide” is a chemical compound with the molecular formula C21H38N2OS . It is also known by its IUPAC name, N’-hexadecylthiophene-2-carbohydrazide .
Synthesis Analysis
Thiocarbohydrazides, which include “N’-Hexadecylthiophene-2-carbohydrazide”, are an important class of compounds with applications in many fields . They have gained increased interest in both synthetic organic chemistry and biological fields . Thiophene-2-carbohydrazide, a related compound, has been synthesized with an acceptable yield under microwave radiation (MW) conditions .Molecular Structure Analysis
The molecular structure of “N’-Hexadecylthiophene-2-carbohydrazide” is represented by the InChI code1S/C21H38N2OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-22-23-21(24)20-17-16-19-25-20/h16-17,19,22H,2-15,18H2,1H3,(H,23,24) . The compound has a molecular weight of 366.6 g/mol . Physical And Chemical Properties Analysis
“N’-Hexadecylthiophene-2-carbohydrazide” has a molecular weight of 366.6 g/mol . It has a XLogP3-AA value of 8.7, indicating its lipophilicity . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 17 . Its exact mass and monoisotopic mass are 366.27048501 g/mol . The topological polar surface area is 69.4 Ų . The compound has a heavy atom count of 25 .Scientific Research Applications
Antimicrobial Activity : Compounds with a thiophene nucleus, such as N’-benzylidene-5-bromothiophene-2-carbohydrazide derivatives, have shown moderate to good antimicrobial and antifungal activity (Makwana & Naliapara, 2014). Similarly, (E)-N-(4-isopropylbenzylidene)thiophene-2-carbohydrazide demonstrated notable antimicrobial and antioxidant properties (Rajavel et al., 2016).
Anticancer Properties : A series of N-acylhydrazones containing thiophene nuclei have been identified as a new anticancer class, with one compound showing significant cytotoxic activity against various human cancer cell lines (Cardoso et al., 2017).
Chemical and Structural Analysis : Detailed chemical and structural analyses, such as vibrational spectroscopy and molecular structure studies, have been conducted on thiophene-2-carbohydrazide compounds, providing insights into their properties and potential applications in various fields (Gladkov et al., 2014); (Balachandran et al., 2014).
Inhibitory Properties : Studies have shown that thiophene-2-carbohydrazide derivatives can act as inhibitors for specific human enzymes, suggesting potential therapeutic applications (Barua et al., 2016).
Electrocatalytic Applications : Carbohydrazide, a related compound, has been investigated for its use in fuel cells, with research focusing on its oxidation reaction and potential as a safer alternative to hydrazine (Qi et al., 2015).
Mechanism of Action
Target of Action
SIS17, also known as N’-Hexadecylthiophene-2-carbohydrazide or SIS-17, is a selective inhibitor of mammalian histone deacetylase 11 (HDAC 11) . HDAC 11 plays a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, thereby condensing the chromatin structure and repressing gene transcription .
Mode of Action
SIS17 interacts with HDAC 11 and inhibits its activity . Specifically, it inhibits the demyristoylation of the HDAC11 substrate, serine hydroxymethyl transferase 2 (SHMT2), without inhibiting other HDACs . This selective inhibition of HDAC 11 alters the acetylation status of histones, leading to changes in gene expression .
Biochemical Pathways
The primary biochemical pathway affected by SIS17 is the histone acetylation pathway . By inhibiting HDAC 11, SIS17 prevents the removal of acetyl groups from histones, leading to a more relaxed chromatin structure and increased gene transcription . The specific genes affected by this change in histone acetylation are likely to depend on the cellular context and the specific substrates of HDAC 11 in different cell types .
Pharmacokinetics
It is known that sis17 is soluble in dmso , suggesting that it may be well-absorbed in the body
Result of Action
The inhibition of HDAC 11 by SIS17 leads to an increase in the acetylation of histones, which can alter gene expression . This can have various molecular and cellular effects depending on the specific genes that are upregulated or downregulated. For example, SIS17 has been shown to increase the fatty acylation level of SHMT2 in MCF7 cells .
Biochemical Analysis
Biochemical Properties
SIS17 plays a significant role in biochemical reactions by interacting with HDAC11 . It inhibits the demyristoylation of a known HDAC11 substrate, serine hydroxymethyl transferase 2 . This interaction is highly selective, as SIS17 does not inhibit other HDACs .
Cellular Effects
The effects of SIS17 on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it has been shown to increase the fatty acylation level of SHMT2 in MCF7 cells .
Molecular Mechanism
SIS17 exerts its effects at the molecular level through several mechanisms. It binds to HDAC11, inhibiting the enzyme’s activity . This results in an upregulation of the HDAC11 substrate, SHMT2, and an increase in fatty acylation levels in cells .
Metabolic Pathways
SIS17 is involved in metabolic pathways through its interaction with HDAC11 . It affects the metabolic flux and metabolite levels by influencing the activity of this enzyme .
properties
IUPAC Name |
N'-hexadecylthiophene-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N2OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-22-23-21(24)20-17-16-19-25-20/h16-17,19,22H,2-15,18H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHXDCVZWHOWCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNNC(=O)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701238689 | |
| Record name | 2-Thiophenecarboxylic acid, 2-hexadecylhydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701238689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Slightly hygroscopic white or slightly yellowish or greyish odourless and tasteless, granular or fibrous powder | |
| Record name | HYDROXYPROPYL METHYL CELLULOSE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Solubility |
Swelling in water, producing a clear to opalescent, viscous, colloidal solution. Insoluble in ethanol | |
| Record name | HYDROXYPROPYL METHYL CELLULOSE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS RN |
2374313-54-7 | |
| Record name | 2-Thiophenecarboxylic acid, 2-hexadecylhydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2374313-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiophenecarboxylic acid, 2-hexadecylhydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701238689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What makes SIS17 a promising compound in the context of cancer research?
A: Research suggests that SIS17, by inhibiting HDAC11, could impact cancer progression and treatment response. HDAC11 has been linked to tumor immunity and clinical outcomes in various cancers []. Interestingly, high HDAC11 expression correlates with a better prognosis in cancers like kidney renal clear cell carcinoma (KIRC) and lower grade glioma (LGG), challenging the traditional view of HDAC11 as solely an oncogene []. This suggests a complex role of HDAC11 in different cancer types, making its inhibition a potentially valuable strategy for therapeutic intervention.
Q2: How does SIS17 interact with HDAC11 and what are the downstream effects of this interaction?
A: While the precise mechanism of SIS17's interaction with HDAC11 requires further investigation, studies indicate that it acts as an activity-guided inhibitor []. This means its design was optimized through iterative rounds of synthesis and biological evaluation to specifically target HDAC11. One of the known downstream effects of SIS17 inhibiting HDAC11 is the blockage of demyristoylation of serine hydroxymethyl transferase 2, a confirmed HDAC11 substrate []. This specific inhibition, without affecting other HDACs, highlights SIS17's selectivity and potential as a tool for dissecting HDAC11's biological functions [].
Q3: Could you elaborate on the significance of SIS17's selectivity for HDAC11?
A: The development of HDAC inhibitors has traditionally faced challenges in achieving isoform selectivity. Most existing inhibitors target multiple HDACs, leading to potential off-target effects and limiting their therapeutic application []. SIS17's selectivity for HDAC11 is particularly important because it allows researchers to investigate the specific functions of HDAC11 without interfering with other HDAC isoforms []. This is crucial for understanding the distinct roles of HDACs in various biological pathways and for developing more targeted and effective therapies.
Q4: Are there any known safety concerns or limitations associated with SIS17?
A: While SIS17 demonstrates promising HDAC11 inhibitory activity and interesting preclinical findings, research on its safety profile is still in its early stages. Data regarding potential toxicity, adverse effects, and long-term impacts are currently limited []. Comprehensive toxicological studies are crucial to evaluate its safety profile and guide its potential for clinical translation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



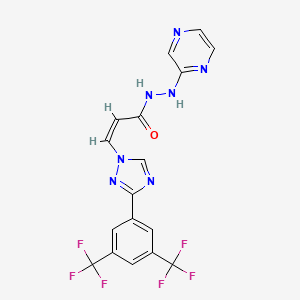

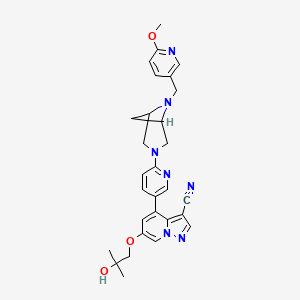
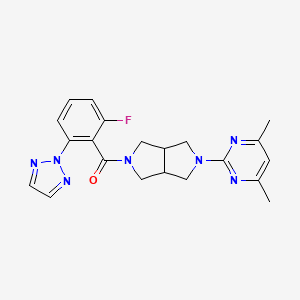
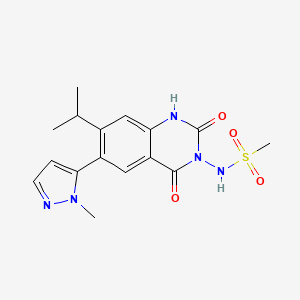
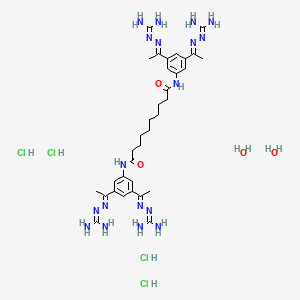
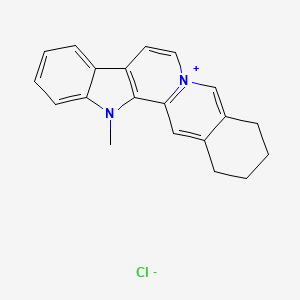
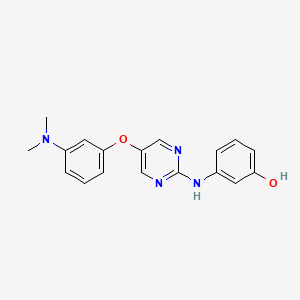

![2-[(1S,2S)-2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)cyclopropyl]-3-methylimidazo[2,1-f][1,6]naphthyridine](/img/structure/B610789.png)
